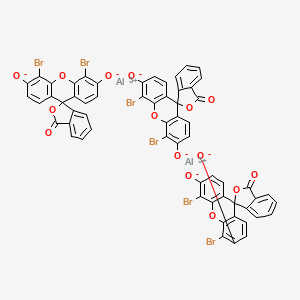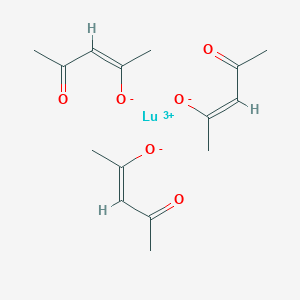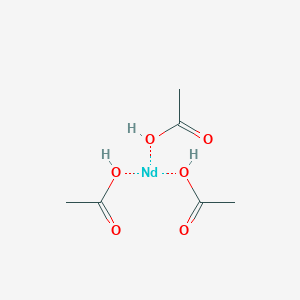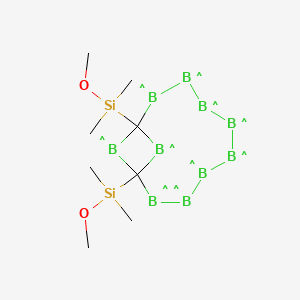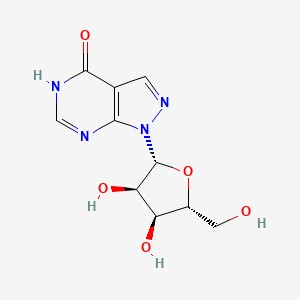
Dicloruro de ftalocianina de titanio(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It has a molecular weight of 631.307 and a molecular formula of C32H16Cl2N8Ti .
Synthesis Analysis
The synthesis of Titanium(IV) phthalocyanine dichloride involves various processes. One such process includes the high-vacuum thermal evaporation technique . More detailed information about the synthesis can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Molecular Structure Analysis
The molecular structure of Titanium(IV) phthalocyanine dichloride has been studied using X-Ray Diffraction (XRD), Transmission Electron Microscope (TEM), Field-Emission Scanning Electron Microscope (FESEM), and Fourier Transform Infrared (FT-IR) .Chemical Reactions Analysis
Titanium(IV) phthalocyanine dichloride has been involved in various chemical reactions. For instance, it has been used in the catalytic formation of carbodiimides by metathesis from isocyanates . More details can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Physical And Chemical Properties Analysis
Titanium(IV) phthalocyanine dichloride has a molecular weight of 631.3 g/mol. It does not have any hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Fotovoltaica
El dicloruro de ftalocianina de titanio(IV) ha mostrado potencial en el campo de la fotovoltaica {svg_1}. Sus propiedades ópticas pueden ajustarse, lo que lo convierte en un candidato interesante para posibles aplicaciones en células solares. La estabilidad térmica del compuesto, su bajo costo y su síntesis simple lo convierten en una opción viable para la fotoconversión {svg_2}.
Diodos emisores de luz (LED)
Las propiedades ópticas ajustables del dicloruro de ftalocianina de titanio(IV) también lo hacen adecuado para su uso en diodos emisores de luz (LED). Los LED requieren materiales que puedan emitir luz de manera eficiente cuando se excitan eléctricamente, y este compuesto podría potencialmente cumplir con este requisito.
Fotodetectores
Los fotodetectores, dispositivos que detectan la luz, también podrían beneficiarse del uso del dicloruro de ftalocianina de titanio(IV). La capacidad del compuesto para absorber y emitir luz podría aprovecharse para mejorar la sensibilidad y la eficiencia de estos dispositivos.
Aplicaciones optoelectrónicas
El compuesto se ha utilizado en la construcción de dispositivos de heteroestructura planar de una y dos capas {svg_3}. Estos dispositivos mostraron un cambio en las curvas J-V para las condiciones de iluminación y oscuridad, lo que indica que las películas deben utilizarse para aplicaciones optoelectrónicas {svg_4}.
Catálisis
La investigación sugiere que el dicloruro de ftalocianina de titanio(IV) puede ser un catalizador potencial para diversas reacciones químicas. Como catalizador, podría ayudar a acelerar las reacciones químicas sin consumirse en el proceso.
Películas activas para fotovoltaica
El dicloruro de ftalocianina de titanio(IV) se ha utilizado en la creación de películas activas para la fotovoltaica {svg_5}. Estas películas se evaluaron en términos de su comportamiento optoelectrónico, presentando la brecha de inicio (~1,30 eV) y la brecha óptica (~2,85 eV) {svg_6}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Titanium(IV) phthalocyanine dichloride is a complex compound that primarily targets the delocalized π-electron system of the phthalocyanine ring. This system plays a crucial role in the compound’s ability to interact with light and other electromagnetic radiation, making it useful in photonic and optical materials .
Análisis Bioquímico
Biochemical Properties
Titanium(IV) phthalocyanine dichloride plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its phthalocyanine ring system. The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it a potent photosensitizer. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and leading to oxidative stress in targeted cells .
Cellular Effects
Titanium(IV) phthalocyanine dichloride affects various types of cells and cellular processes. It influences cell function by inducing apoptosis through the generation of ROS. This compound impacts cell signaling pathways, including the activation of caspases and the modulation of mitochondrial membrane potential. Additionally, Titanium(IV) phthalocyanine dichloride affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of Titanium(IV) phthalocyanine dichloride involves its interaction with cellular components at the molecular level. Upon light activation, the compound generates ROS, which can cause damage to cellular structures, including lipids, proteins, and DNA. Titanium(IV) phthalocyanine dichloride binds to biomolecules, leading to enzyme inhibition or activation. It also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Titanium(IV) phthalocyanine dichloride change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that Titanium(IV) phthalocyanine dichloride can cause sustained oxidative stress in cells, leading to prolonged cellular damage and apoptosis. Its stability in various solvents and under different storage conditions has been well-documented .
Dosage Effects in Animal Models
The effects of Titanium(IV) phthalocyanine dichloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in targeted cells. At high doses, Titanium(IV) phthalocyanine dichloride can cause adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
Titanium(IV) phthalocyanine dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and apoptosis. The compound’s ability to generate ROS influences metabolic flux and metabolite levels in cells. Studies have shown that Titanium(IV) phthalocyanine dichloride can alter the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Titanium(IV) phthalocyanine dichloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular transport mechanisms. Titanium(IV) phthalocyanine dichloride has been shown to accumulate in mitochondria and lysosomes, where it exerts its photodynamic effects .
Subcellular Localization
The subcellular localization of Titanium(IV) phthalocyanine dichloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have demonstrated that Titanium(IV) phthalocyanine dichloride localizes to mitochondria, where it induces mitochondrial dysfunction and apoptosis. Its localization to lysosomes also contributes to its photodynamic effects .
Propiedades
IUPAC Name |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Ti-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?
A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []
Q2: What structural changes occur in Titanium(IV) phthalocyanine dichloride thin films upon vacuum annealing?
A2: Vacuum annealing induces significant changes in the structural properties of Titanium(IV) phthalocyanine dichloride thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []
Q3: How does vacuum annealing affect the optical properties of Titanium(IV) phthalocyanine dichloride thin films?
A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of Titanium(IV) phthalocyanine dichloride thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

